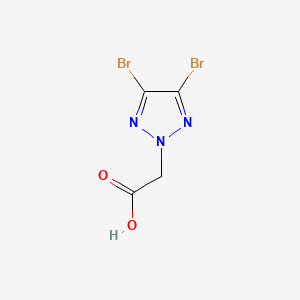

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid is an organic compound with the molecular formula C4H3Br2N3O2 and a molecular weight of 284.89 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms in its structure enhances its reactivity and potential for various chemical transformations.

Métodos De Preparación

The synthesis of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate triazole precursors with brominating agents under controlled conditions. One common method includes the use of dibromination reactions where a triazole derivative is treated with bromine in the presence of a suitable solvent . Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity.

Análisis De Reacciones Químicas

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of less brominated derivatives.

Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, which are useful intermediates in further chemical synthesis.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of 2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

2-(dibromo-2H-1,2,3-triazol-2-yl)acetic acid can be compared with other triazole derivatives such as:

2-(4,7-dibromo-2H-benzo[d][1,2,3]triazol-2-yl)acetic acid: This compound has a similar structure but with additional aromatic rings, which may influence its reactivity and applications.

2-(2H-1,2,3-triazol-2-yl)acetic acid:

The uniqueness of this compound lies in its dibromo substitution, which enhances its reactivity and potential for diverse chemical transformations.

Actividad Biológica

2-(Dibromo-2H-1,2,3-triazol-2-yl)acetic acid is a compound that belongs to the class of substituted triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as hydrazine oxidative cyclization or diazotization reactions. These processes allow for regioselective functionalization at the N2 position of the triazole ring, which is crucial for enhancing biological activity .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential as an antimicrobial agent against various bacterial strains. Notably, studies indicate that triazoles can inhibit the growth of Escherichia coli, Bacillus subtilis, and other pathogens due to their ability to interfere with cellular processes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| B. subtilis | 8 µg/mL |

| Pseudomonas fluorescens | 32 µg/mL |

Antifungal Activity

The triazole class is well-known for its antifungal properties. Compounds similar to this compound have demonstrated efficacy against fungal infections by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

Emerging research highlights the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For instance, studies have shown that certain triazole compounds can inhibit acetyl-CoA carboxylase (ACC), a target in cancer metabolism .

Case Studies

- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that modifications at the N2 position significantly enhanced antimicrobial activity against resistant strains of bacteria. The dibromo substitution pattern was particularly effective in increasing potency .

- Anticancer Properties : In vitro studies on human cancer cell lines revealed that dibromo-substituted triazoles induced apoptosis through mitochondrial pathways. This suggests a dual mechanism involving both direct cytotoxic effects and modulation of signaling pathways associated with cell survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key metabolic enzymes involved in cellular respiration and biosynthesis.

- Membrane Disruption : By integrating into microbial membranes, it alters membrane fluidity and integrity, leading to cell death.

Propiedades

IUPAC Name |

2-(4,5-dibromotriazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c5-3-4(6)8-9(7-3)1-2(10)11/h1H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCRNHYSVBKGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1N=C(C(=N1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.